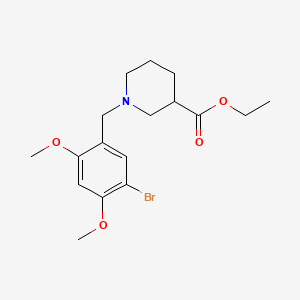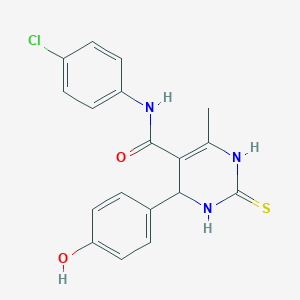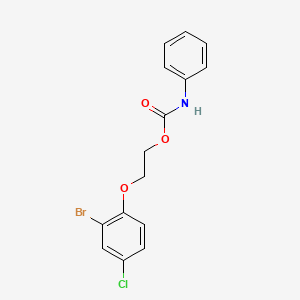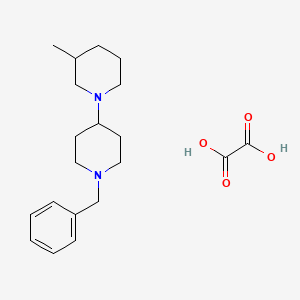![molecular formula C23H23NO3 B4931180 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole](/img/structure/B4931180.png)
9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
準備方法
The synthesis of 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole typically involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in a monoglyme solvent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
作用機序
The mechanism of action of 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to exert their effects through various mechanisms, including:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Adrenergic Receptor Blocking: Inhibiting adrenergic receptors, which can be beneficial in treating cardiovascular diseases.
Modulation of Enzymatic Activity: Affecting enzymes involved in metabolic pathways, such as those related to diabetes.
類似化合物との比較
Similar compounds to 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole include other carbazole derivatives and indole derivatives. Some examples are:
Carvedilol: A well-known carbazole derivative used as a medication for heart failure and hypertension.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and pharmacological properties compared to other similar compounds.
特性
IUPAC Name |
9-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-25-18-7-6-8-19(17-18)27-16-15-26-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBKUPPZCUZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)

![2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide](/img/structure/B4931131.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B4931145.png)


![(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B4931169.png)

![4-[(4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)

![4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione](/img/structure/B4931217.png)
